molecular formula C6H7N3OS B1510303 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one CAS No. 26493-11-8

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Cat. No.: B1510303
CAS No.: 26493-11-8
M. Wt: 169.21 g/mol
InChI Key: RCZQMGROGKEVLO-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a heterocyclic compound of interest within the realms of organic chemistry and pharmacology. This compound is characterized by a thiazole ring fused to a pyridine ring, creating a unique structural framework that is often explored for potential therapeutic and synthetic applications.

Mechanism of Action

Biochemical Pathways

Without specific information on the target of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, it’s difficult to determine the exact biochemical pathways this compound affects

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the target site in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how this compound interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. A common synthetic route involves the reaction between 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method is the reaction of thioamides with α,β-unsaturated nitriles, often facilitated by a catalytic amount of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound often leverages continuous flow chemistry to scale up the reactions efficiently. A common approach involves the use of microreactors to handle exothermic reactions safely and optimize the yield. Reactors are designed to control temperature and pressure precisely, ensuring consistency in the product's quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert the compound's ketone group to secondary alcohols using reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions at the amino group or the heterocyclic ring are possible, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in the presence of acetic acid.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Alkyl halides in the presence of a base such as sodium hydride.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Secondary alcohol derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is explored as a building block for constructing more complex molecular architectures. It serves as a precursor for various functionalized derivatives used in material science and catalysis.

Biology

Biologically, this compound has been investigated for its potential enzyme inhibitory properties. It is often explored in the context of inhibiting specific kinases or proteases, making it a candidate for therapeutic research.

Medicine

In medicinal chemistry, derivatives of this compound are researched for their potential anti-inflammatory and antimicrobial activities. The unique structural attributes make it a candidate for drug design, targeting specific receptors or enzymes.

Industry

Industrial applications include its use as an intermediate in the synthesis of agrochemicals and dyes. The compound's reactivity allows for its incorporation into various formulations, enhancing the properties of the final products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dihydrothiazole: : Another thiazole derivative with similar reactivity but lacking the fused pyridine ring.

  • Thiazolo[4,5-b]pyridine: : A structurally related compound with different substitution patterns, offering varied biological and chemical properties.

  • 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one: : A close structural analog that differs in the position or nature of substituents.

Uniqueness

The uniqueness of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one lies in its dual-ring system, which imparts distinct electronic and steric properties. This duality enhances its binding affinity for specific biological targets, making it a valuable scaffold in drug design and other applications.

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Properties

IUPAC Name

2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c7-6-9-3-1-2-8-5(10)4(3)11-6/h1-2H2,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZQMGROGKEVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743484
Record name 2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26493-11-8
Record name 2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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